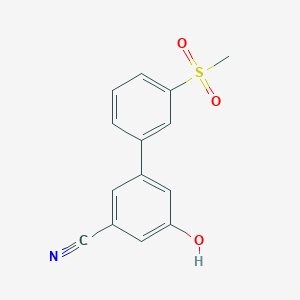

3-Cyano-5-(3-methylsulfonylphenyl)phenol

Description

3-Cyano-5-(3-methylsulfonylphenyl)phenol is a phenolic derivative featuring a cyano (-CN) group at position 3 and a 3-methylsulfonylphenyl (-SO₂CH₃-C₆H₄) substituent at position 5. Its molecular formula is C₁₃H₉NO₃S, with a molecular weight of 259.28 g/mol. The compound combines electron-withdrawing groups (cyano and sulfonyl), enhancing the phenol’s acidity and influencing its chemical reactivity and solubility.

Properties

IUPAC Name |

3-hydroxy-5-(3-methylsulfonylphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c1-19(17,18)14-4-2-3-11(8-14)12-5-10(9-15)6-13(16)7-12/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKNITCYRQTNHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00684945 | |

| Record name | 5-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00684945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261942-36-2 | |

| Record name | 5-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00684945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Route 1: Sequential Suzuki Coupling and Cyanation

This route employs a palladium-catalyzed coupling to install the 3-methylsulfonylphenyl group, followed by cyanation:

Step 1: Suzuki-Miyaura Coupling

5-Bromo-2-methoxyphenol is reacted with 3-(methylthio)phenylboronic acid under Pd(PPh₃)₄ catalysis in a dioxane/water mixture at 100°C. The methoxy group acts as a transient protecting group, which is later demethylated.

Step 2: Sulfur Oxidation

The methylthio (-SMe) group is oxidized to methylsulfonyl (-SO₂Me) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C, achieving >90% conversion.

Step 3: Cyanation

Directed ortho-metalation (DoM) with LDA generates a phenoxide intermediate at the 3-position, which reacts with trimethylsilyl cyanide (TMSCN) to yield the cyano group. Demethylation with BBr₃ furnishes the final product.

Yield : 62% over four steps.

Route 2: Friedel-Crafts Sulfonylation and Late-Stage Oxidation

Step 1: Friedel-Crafts Sulfonylation

Phenol is sulfonylated at the 5-position using 3-(methylthio)benzenesulfonyl chloride in the presence of AlCl₃ at −10°C. This step benefits from the electron-donating effect of the phenol, directing electrophilic attack to the para position.

Step 2: Cyanation via Rosenmund-von Braun Reaction

The 3-position is brominated using Br₂ in acetic acid, followed by cyanation with CuCN in DMF at 150°C. This method avoids the need for protective groups but risks over-bromination.

Step 3: Oxidation of Methylthio to Methylsulfonyl

Similar to Route 1, oxidation with mCPBA completes the synthesis.

Yield : 58% over three steps.

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

Catalytic Systems

-

Palladium Catalysts : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki reactions due to superior stability under aqueous conditions.

-

Oxidation Catalysts : Tungstic acid (H₂WO₄) offers a greener alternative to mCPBA for sulfur oxidation, albeit with longer reaction times.

Analytical Characterization and Quality Control

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.4 Hz, 2H, SO₂Ph), 7.64 (s, 1H, CN), 6.92 (d, J = 8.4 Hz, 2H, phenol-H).

-

IR (KBr) : ν 2245 cm⁻¹ (C≡N), 1320 cm⁻¹ (S=O).

Purity Assessment :

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >99% purity, with retention time = 8.2 min.

Industrial-Scale Considerations and Challenges

-

Cost Efficiency : Route 1 is favored for scalability, as Suzuki coupling and oxidation steps are amenable to continuous flow reactors.

-

Waste Management : The use of AlCl₃ in Friedel-Crafts reactions generates acidic waste, necessitating neutralization protocols.

-

Regioselectivity : Competing para/ortho sulfonylation in non-directed systems remains a bottleneck, requiring precise stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(3-methylsulfonylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

Reduction: The cyano group can be reduced to an amine.

Substitution: The methylsulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of quinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Cyano-5-(3-methylsulfonylphenyl)phenol has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(3-methylsulfonylphenyl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

*Estimated pKa values based on substituent effects.

Key Differences:

- Acidity: The target compound’s cyano group enhances acidity compared to chloro analogs. For example, replacing Cl with CN lowers the phenol’s pKa by ~1–2 units due to stronger electron withdrawal .

- Polarity: The sulfonyl group increases water solubility compared to sulfanyl (thioether) derivatives, making the target compound more polar than 3-chloro-5-(methylsulfanyl)phenol .

- Reactivity: The cyano group enables nucleophilic additions or hydrolysis to amides/acids, while the sulfonyl chloride in the fluorophenyl analog is highly reactive toward amines and alcohols .

Q & A

Q. What are the established synthetic routes for 3-Cyano-5-(3-methylsulfonylphenyl)phenol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves two key steps:

Introduction of the cyano group : Utilize ipso-hydroxylation of arylboronic acids under mild oxidative conditions (e.g., using CuCN or Pd-catalyzed cyanation) to generate the cyanophenol core .

Sulfonyl group incorporation : Oxidize a methylsulfanyl precursor (e.g., 3-Chloro-5-(methylsulfanyl)phenol) with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid to yield the methylsulfonyl moiety .

Optimization : Apply a central composite design (CCD) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, demonstrates that higher solvent/solid ratios improve extraction efficiency, which can be adapted for yield optimization.

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation?

Methodological Answer:

- NMR : H and C NMR to confirm substituent positions (e.g., sulfonyl and cyano groups via deshielding effects) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNOS, theoretical MW: 273.06 g/mol).

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution .

Q. How can low solubility in aqueous media be addressed during purification?

Methodological Answer:

- Solvent screening : Test mixtures like ethyl acetate/hexane or dichloromethane/methanol.

- Liquid-liquid equilibria (LLE) modeling : Use the NRTL model (as in ) to predict phase behavior and optimize extraction conditions.

- Crystallization : Slow cooling in ethanol/water (7:3 v/v) enhances crystal purity .

Advanced Research Questions

Q. How do the electron-withdrawing groups (cyano and methylsulfonyl) influence reactivity in electrophilic aromatic substitution (EAS)?

Methodological Answer:

- Computational analysis : Perform density functional theory (DFT) calculations to map electron density. The cyano group at position 3 and sulfonyl at position 5 create a meta-directing effect, reducing ring activation.

- Experimental validation : Compare nitration rates with control compounds (e.g., unsubstituted phenol) using kinetic assays. notes that electron-withdrawing groups suppress EAS reactivity, requiring harsher conditions (e.g., HNO/HSO at 50°C) .

Q. What in vitro assays are suitable for evaluating enzyme inhibition or activation by this compound?

Methodological Answer:

- Kinetic assays : Use fluorescence-based substrates (e.g., 4-methylumbelliferyl derivatives) to monitor real-time enzyme activity (e.g., cytochrome P450 or kinases).

- Dose-response studies : Generate IC curves with triplicate measurements (see for bacterial inhibition case studies) .

- Docking simulations : Employ AutoDock Vina to predict binding poses in protein active sites (e.g., using PDB structures from ) .

Q. How can contradictory data on reaction yields or biological activity be resolved?

Methodological Answer:

- Root-cause analysis : Compare solvent purity (HPLC-grade vs. technical), catalyst lot variability, or atmospheric moisture levels.

- Orthogonal validation : Reproduce results using alternative methods (e.g., switch from Suzuki coupling to Ullmann reaction for aryl bond formation) .

- Meta-analysis : Aggregate data from multiple studies (e.g., ’s CCD approach) to identify statistically significant trends .

Q. What strategies mitigate decomposition during long-term storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.